Stereospecific Immunomodulation: (R)-Enantiomer vs. Racemate and 5,5-Dimethyl Analog
In a direct head-to-head study of three 1,3-oxazolidine-2-thiones on rat peritoneal macrophages, only (R)-5-phenyl-1,3-oxazolidine-2-thione statistically significantly reduced macrophage mitochondrial activity (p<0.05), whereas racemic 5-phenyl-1,3-oxazolidine-2-thione and 5,5-dimethyl-1,3-oxazolidine-2-thione had little or no effect [1]. Additionally, only the (R)-enantiomer exerted nitric oxide (NO) production-inhibiting properties [1]. All three compounds caused significant lactate dehydrogenase (LDH) leakage, indicating that cytotoxicity is a class effect, but immunomodulatory activity is unique to the (R)-5-phenyl enantiomer [1].
| Evidence Dimension | Macrophage mitochondrial activity reduction and NO production inhibition |
|---|---|
| Target Compound Data | (R)-5-phenyl-1,3-oxazolidine-2-thione: statistically significant reduction in macrophage mitochondrial activity; significant NO production inhibition |
| Comparator Or Baseline | Racemic 5-phenyl-1,3-oxazolidine-2-thione: no significant effect on mitochondrial activity; no NO inhibition. 5,5-dimethyl-1,3-oxazolidine-2-thione: no significant effect on mitochondrial activity; no NO inhibition |
| Quantified Difference | Qualitative yes/no: (R)-enantiomer active; racemate and 5,5-dimethyl analog inactive for mitochondrial and NO endpoints |
| Conditions | Rat peritoneal macrophages; MTT assay for mitochondrial activity; Griess assay for NO production; LDH leakage assay for cytotoxicity. Food Chem Toxicol. 2017. |
Why This Matters
For immunomodulatory screening, procurement of enantiopure (R)-5-phenyl-2-oxazolidinethione is mandatory; the racemate or achiral 5,5-dimethyl analog cannot serve as substitutes.
- [1] Radulovic NS, Todorovska MM, Zlatkovic DB, Stojanovic NM, Randjelovic PJ. Two goitrogenic 1,3-oxazolidine-2-thione derivatives from Brassicales taxa: Challenging identification, occurrence and immunomodulatory effects. Food Chem Toxicol. 2017;110:94-108. View Source
